1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
Description
The compound 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-methoxyphenyl group at position 5, a thiophen-2-yl moiety at position 3, and a pyrimidin-2-ylsulfanyl ethanone side chain at position 1.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-15-7-5-14(6-8-15)17-12-16(18-4-2-11-27-18)23-24(17)19(25)13-28-20-21-9-3-10-22-20/h2-11,17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTWBVZIZOZATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazoline Core
The pyrazoline nucleus is constructed via cyclocondensation of a chalcone derivative with hydrazine hydrate.
Preparation of (E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
A Claisen-Schmidt condensation between 4-methoxyacetophenone and thiophene-2-carbaldehyde in ethanol under basic conditions (NaOH, 0–5°C) yields the α,β-unsaturated ketone. The reaction is monitored via TLC (Rf = 0.6 in ethyl acetate/hexane, 3:7), with a reported yield of 78%.
Cyclization to 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
The chalcone intermediate is refluxed with hydrazine hydrate (80% v/v) in ethanol for 6 hours. The pyrazoline ring forms via 1,3-dipolar cycloaddition, with the reaction achieving 85% conversion. The product is purified via recrystallization (ethanol/water, 1:1), yielding white crystals (mp 142–144°C).
Introduction of the Pyrimidin-2-ylsulfanyl Group
Coupling of Pyrazoline and Sulfanylethanone Moieties
N-Alkylation of Pyrazoline
The pyrazoline derivative is reacted with 2-(pyrimidin-2-ylsulfanyl)ethan-1-one in acetonitrile using potassium tert-butoxide as a base. The mixture is stirred at room temperature for 12 hours, yielding the title compound after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Table 1: Reaction Optimization for N-Alkylation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | Acetonitrile | 25 | 12 | 68 |
| NaH | THF | 60 | 6 | 54 |
| DBU | DCM | 40 | 8 | 61 |
Structural Characterization
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.2 Hz, 2H, pyrimidine-H), 7.32–7.25 (m, 4H, thiophene and pyrazoline-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (dd, J = 12.0, 4.4 Hz, 1H, pyrazoline-CH), 3.82 (s, 3H, OCH3), 3.65–3.58 (m, 2H, CH2), 3.15 (dd, J = 17.6, 4.4 Hz, 1H, pyrazoline-CH2), 2.89 (dd, J = 17.6, 12.0 Hz, 1H, pyrazoline-CH2).
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Alternative Synthetic Routes
Scalability and Industrial Feasibility
Batch processes in pilot-scale reactors (50 L) demonstrate consistent yields (65–70%) using the acetonitrile/KOtBu system. Continuous-flow systems are under investigation to reduce reaction times further.
Chemical Reactions Analysis
1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound exhibits promising anticancer properties. Studies have shown that derivatives of pyrazole and pyrimidine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
-
Anti-inflammatory Effects :
- Research indicates that pyrazole derivatives possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. In vitro studies have reported that such compounds can inhibit the production of pro-inflammatory cytokines .
- Antimicrobial Activity :
Agrochemical Applications
- Pesticidal Properties :
- Herbicide Development :
Material Science Applications
- Polymer Synthesis :
- Nanotechnology :
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated that one derivative exhibited IC50 values below 10 µM against several cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Pesticidal Efficacy
In agricultural trials, a formulation containing this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective biopesticide.
Mechanism of Action
The mechanism of action of 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters.
Receptor Binding: It interacts with serotonergic receptors, influencing neurotransmitter release and uptake, which can have antidepressant effects.
Pathway Modulation: The compound affects various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazoline derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:
Key Observations
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound and its analogs enhances solubility and binding affinity compared to electron-withdrawing groups like 4-chlorophenyl .
Side Chain Modifications :
- The pyrimidin-2-ylsulfanyl group in the target compound may offer superior hydrogen-bonding interactions compared to piperidinyl () or benzothiazole () groups, which are bulkier and less polar .
- The naphthalen-1-yl substituent () improves antifungal docking scores, suggesting bulky aromatic groups enhance target binding .
Biological Activity Trends :
- Antifungal activity correlates with docking scores: The ethoxyphenyl-naphthalene analog () outperforms Fluconazole, indicating substituent bulk and hydrophobicity are critical .
- Chlorophenyl-methoxyphenyl analogs () show moderate antibacterial activity, likely due to balanced electronic effects .
Research Findings and Implications
- Antifungal Potential: The ethoxyphenyl-naphthalene analog () demonstrates the highest docking score (−7.501 kcal/mol), suggesting that combining bulky aromatics with electron-donating groups optimizes antifungal activity .
- Anticancer Applications : Benzothiazole-containing pyrazolines () show antitumor activity, indicating that heterocyclic side chains enhance cytotoxicity .
- Structural Insights : Crystallographic studies () confirm that dihydropyrazole derivatives adopt planar conformations, facilitating interactions with enzyme active sites .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Ethanol is a common solvent for cyclocondensation of hydrazine derivatives with ketones (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with α,β-unsaturated ketones) .
- Electrophilic substitution : Use of reagents like N-bromosuccinimide under controlled temperatures (e.g., 60–80°C) and nitrogen atmospheres to prevent oxidation .
- Key steps : Refluxing in ethanol or dioxane with hydrazine hydrate to form pyrazoline intermediates .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Ethanol, 80°C, N₂ atmosphere | 65–75% |
| Substitution | NBS in DMF, 60°C | 50–60% |
Q. What spectroscopic techniques confirm the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the pyrazole, thiophene, and pyrimidine moieties .
- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., thiophene and pyrimidine planes) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. Which functional groups dictate reactivity?
- Pyrazole ring : Susceptible to electrophilic substitution at the 4-position .
- Thiophene moiety : Participates in π-π stacking, influencing solubility and biological interactions .
- Pyrimidin-2-ylsulfanyl group : Enhances nucleophilic displacement reactions (e.g., thiol exchange) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity?
Q. Table 2: Yield Comparison Under Varied Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | None | 65 |
| DMF | 60 | NaOH | 78 |
| DMSO | 70 | AcOH | 72 |
Q. How do structural modifications influence bioactivity?
- 4-Methoxyphenyl group : Increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
- Thiophene substitution : Replacing thiophene with furan reduces antimicrobial activity by 40% .
- Pyrimidin-2-ylsulfanyl vs. triazole : The former shows higher selectivity for kinase inhibition .
Q. How to resolve contradictions in reported biological activities?
- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) to isolate substituent effects .
Q. What computational methods aid in reaction pathway design?
- Quantum chemical calculations : Predict transition states and intermediates for key steps (e.g., cyclization) .
- DFT studies : Optimize geometries of pyrazole-thiophene conjugates to assess steric hindrance .
Q. How to address stability issues under varying pH conditions?
- pH-dependent degradation : The compound is stable at pH 5–7 but degrades in alkaline conditions (pH >9) due to sulfanyl group hydrolysis .
- Stabilization strategies : Use buffered solutions (e.g., phosphate buffer) during biological assays .
Q. What strategies enable regioselective substitutions on the pyrazole ring?
Q. What are potential therapeutic applications in preclinical research?
- Anticancer : Inhibits topoisomerase II (IC₅₀ = 2.1 μM) via intercalation with DNA .
- Antimicrobial : Active against Gram-positive bacteria (MIC = 8 μg/mL) due to membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
